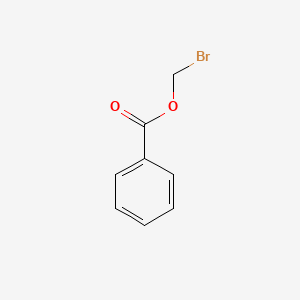

Bromomethylbenzoate

Description

Properties

Molecular Formula |

C8H7BrO2 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

bromomethyl benzoate |

InChI |

InChI=1S/C8H7BrO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |

InChI Key |

MDQDBTCGQGXTBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCBr |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

Bromomethylbenzoate serves as a versatile intermediate in numerous chemical reactions, making it valuable across various domains:

Medicinal Chemistry

- Synthesis of Anti-HIV Agents : this compound is utilized in the development of compounds that inhibit HIV replication. For instance, it has been used to synthesize derivatives that target viral enzymes, showcasing its potential in antiviral drug development .

- Enzyme Inhibitors : The compound is involved in the preparation of biologically active molecules that act as enzyme inhibitors, which are crucial for treating various diseases.

Organic Synthesis

- Intermediate in Chemical Reactions : It acts as a key intermediate in synthesizing complex organic molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, making it suitable for creating diverse chemical entities.

Industrial Applications

- Production of Specialty Chemicals : In the chemical industry, this compound is used to manufacture specialty chemicals and materials, including polymers and resins. Its unique properties facilitate the creation of materials with specific characteristics.

Case Study 1: Antiviral Activity

A study demonstrated that this compound derivatives exhibited significant antiviral activity against HIV. The synthesized compounds showed promising results in inhibiting HIV replication in vitro, highlighting the compound's potential as a scaffold for developing new antiviral drugs .

Case Study 2: Enzyme Inhibition

Research involving this compound derivatives has shown their effectiveness as inhibitors of specific enzymes related to cancer progression. For example, structural analogs were tested for their inhibitory effects on histone deacetylases (HDACs), which are critical targets in cancer therapy .

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| Methyl 4-(bromomethyl)benzoate | Contains a bromomethyl group | Antiviral agents, enzyme inhibitors |

| Methyl 4-bromobenzoate | Lacks bromomethyl group | Less reactive than this compound |

| Ethyl 4-bromo-3-(bromomethyl)benzoate | Has additional bromo group | Intermediate for organic synthesis |

| Biological Activity | Assessed Compound | Result |

|---|---|---|

| Antiviral Activity | Methyl 4-(bromomethyl)benzoate | Significant inhibition of HIV |

| Enzyme Inhibition | This compound derivatives | Effective against HDACs |

| Cytotoxicity | Methyl 4-(bromomethyl)benzoate | Selective toxicity towards cancer cells |

Comparison with Similar Compounds

Structural Insights :

- Positional Effects : The ortho-bromomethyl group in methyl 2-bromomethylbenzoate creates steric hindrance, enhancing its reactivity compared to para-substituted analogs .

- Functional Group Diversity: Amino or chloro substitutions (e.g., Methyl 5-amino-2-bromo-4-chlorobenzoate) introduce additional sites for hydrogen bonding or cross-coupling reactions .

Physical and Chemical Properties

Melting Points and Solubility

Key Observations :

Reactivity

- Alkylation Potential: Methyl 2-bromomethylbenzoate reacts with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) to form isoindolinones or sulfides .

- Comparative Stability : Para-substituted bromobenzoates (e.g., methyl 4-bromobenzoate) exhibit lower electrophilicity, requiring harsher conditions for substitutions .

Pharmaceutical Intermediates

- Methyl 2-bromomethylbenzoate is pivotal in synthesizing isoindolinones, scaffolds for kinase inhibitors .

- Methyl 5-amino-2-bromo-4-chlorobenzoate serves as a precursor for anticancer agents due to its halogen and amino groups .

Material Science

- Para-substituted bromobenzoates (e.g., methyl 4-bromobenzoate) are used in liquid crystals or polymers due to their thermal stability .

Preparation Methods

Mechanism and Reaction Conditions

Radical bromination with NBS remains the most widely adopted method for introducing bromine at benzylic positions. The reaction proceeds via a chain mechanism initiated by azobisisobutyronitrile (AIBN) or benzoyl peroxide. For methyl 4-methylbenzoate, optimal conditions involve refluxing in carbon tetrachloride (CCl₄) at 80°C for 24–48 hours.

Key Parameters:

-

NBS Stoichiometry : 1.1–1.5 equivalents relative to substrate

-

Initiator Loading : 2–5 mol% benzoyl peroxide

-

Solvent : Anhydrous CCl₄ or chlorobenzene

Industrial-Scale Optimization

Continuous flow reactors enhance yield (85–92%) by minimizing thermal degradation. A 500 mL kettle reactor demonstrated 96.1% purity for methyl 2,4-dichloro-3-bromomethylbenzoate when bromine was subsurface-fed with nitrogen to suppress dibromination.

Table 1: Performance of Radical Bromination Methods

Direct Bromination with Elemental Bromine

Vapor-Phase Bromination

Gaseous bromine introduced into toluene derivatives at 132–140°C achieves monobromination with <5% dibrominated byproducts. Critical factors include:

Case Study:

Ethyl 4-methylbenzoate treated with Br₂/N₂ at 0.65 mL/min yielded ethyl 4-(bromomethyl)benzoate (86% yield, 18 Torr distillation). Gas chromatography confirmed a 14:1 mono-/dibrominated product ratio.

Acid-Catalyzed Bromination

Sulfuric acid (1–5 wt%) accelerates bromination of electron-deficient substrates. For methyl 3,5-dimethylbenzoate, H₂SO₄ (300 mg) enabled 70% conversion to the dibrominated product in 31 hours.

Multi-Step Synthesis from Aldehyde Precursors

Wittig-Hydroboration-Bromination Sequence

A patent (CN102850221A) outlines a three-step route starting from 2-formyl benzoic acid methyl ester:

Advantages:

-

Avoids hazardous Br₂ handling

-

Suitable for sterically hindered substrates

Comparative Analysis of Methodologies

Yield vs. Scalability

| Method | Typical Yield (%) | Scalability | Byproduct Risk |

|---|---|---|---|

| NBS Radical Bromination | 70–92 | High | Low |

| Gaseous Br₂ | 60–86 | Moderate | Moderate |

| Multi-Step Synthesis | 50–70 | Low | High |

Q & A

Q. What are the recommended methods for synthesizing Bromomethylbenzoate, and how can experimental reproducibility be ensured?

this compound is typically synthesized via esterification of bromomethylbenzoic acid using acid catalysts (e.g., sulfuric acid) or coupling agents. Key steps include:

- Purification : Recrystallization from ethanol or column chromatography to achieve >95% purity.

- Characterization : NMR (¹H/¹³C) for verifying ester linkage and bromomethyl group integrity, complemented by HPLC for purity assessment .

- Reproducibility : Detailed procedural logs (reagent ratios, temperature, reaction time) must be included in the main manuscript or supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

- Primary Techniques :

- ¹H NMR : Peaks at δ 3.9–4.2 ppm (ester methyl group) and δ 7.3–8.1 ppm (aromatic protons).

- IR Spectroscopy : C=O stretch ~1720 cm⁻¹ (ester carbonyl) and C-Br stretch ~600 cm⁻¹.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Seal containers under inert gas (N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields of this compound across different solvent systems?

- Systematic Screening : Test solvents (e.g., DCM, THF, DMF) under controlled conditions (temperature, humidity) to identify optimal dielectric environments.

- Statistical Analysis : Apply ANOVA to assess yield variability, accounting for solvent polarity and nucleophilicity .

- Mechanistic Insights : Use DFT calculations to model solvent effects on transition-state energetics, cross-validated with experimental kinetics .

Q. What strategies improve the selectivity of this compound in multi-step syntheses involving competing alkylation pathways?

- Protecting Groups : Temporarily block reactive sites (e.g., phenolic -OH) using silyl ethers to direct bromomethylation .

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to enhance electrophilic aromatic substitution efficiency.

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How can computational modeling complement experimental data in predicting this compound’s reactivity with nucleophiles?

- Molecular Dynamics (MD) : Simulate nucleophilic attack trajectories on the bromomethyl group to identify steric/electronic barriers.

- Docking Studies : Predict binding affinities in enzymatic systems (e.g., esterases) for biodegradation studies .

- Validation : Correlate computed activation energies with experimental Arrhenius plots to refine theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.